![molecular formula C16H15F2N3O2S B10916483 1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916483.png)
1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes a pyridopyrimidine core substituted with butyl, difluoromethyl, furyl, and sulfanyl groups
Preparation Methods
The synthesis of 1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, typically starting with the preparation of the pyridopyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate precursors
One common synthetic route involves the use of difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfone, in the presence of a nickel catalyst and a tridentate terpyridine ligand. This method allows for the selective introduction of the difluoromethyl group under mild reaction conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridopyrimidine core, using reducing agents like lithium aluminum hydride.
Substitution: The furyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include nickel catalysts, phosphine ligands, and various solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group, in particular, plays a crucial role in modulating the compound’s biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BUTYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
- 5-Fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- Difluoromethyl 2-pyridyl sulfone
- 2-Bromo-5-(difluoromethyl)pyridine
These compounds share some structural similarities but differ in their specific functional groups and overall structure
Properties
Molecular Formula |
C16H15F2N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-butyl-5-(difluoromethyl)-7-(furan-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15F2N3O2S/c1-2-3-6-21-14-12(15(22)20-16(21)24)9(13(17)18)8-10(19-14)11-5-4-7-23-11/h4-5,7-8,13H,2-3,6H2,1H3,(H,20,22,24) |
InChI Key |
IIAUTQCMQDRHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


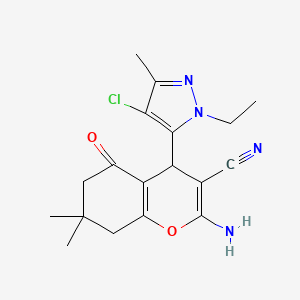
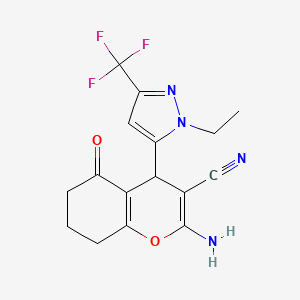
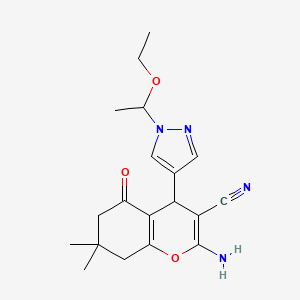
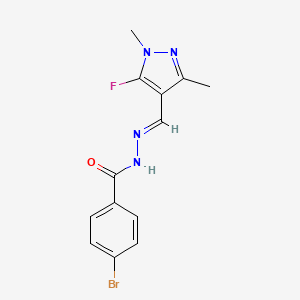
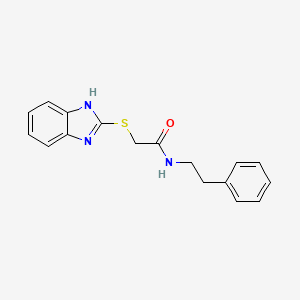
![6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916428.png)
![N-(2,6-dimethylphenyl)-1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10916439.png)
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10916440.png)
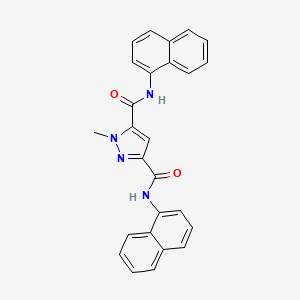
![7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916453.png)
![2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10916458.png)
![3-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916462.png)
![5-chloro-4,13-dicyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B10916464.png)
![3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10916470.png)
